Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Description
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core with a hydroxyl group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 3. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the reactive boronate group, while the hydroxyl group provides a site for further functionalization .
Properties
IUPAC Name |
methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDZKJUUCGKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026647-81-2 | |
| Record name | methyl 3-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-hydroxy-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated systems for monitoring and controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere (e.g., nitrogen or argon), and heat.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is in organic synthesis. It is particularly useful in:
- Cross-Coupling Reactions : This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The stability and reactivity of the boronic ester allow for efficient coupling with various electrophiles .
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Forms biaryl compounds through coupling with aryl halides. |
| Oxidation/Reduction | Can be transformed into different derivatives under specific conditions. |
| Substitution Reactions | The boronic acid moiety can react with nucleophiles to form new compounds. |
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has potential applications in drug discovery:
- Enzyme Inhibitors : Its boronic acid structure allows it to form reversible covalent bonds with biological targets. This property is exploited in the design of enzyme inhibitors that can modulate biological processes .
Materials Science
The compound's unique structural features contribute to its utility in materials science:
- Polymer Production : this compound is used in the development of advanced materials and polymers due to its ability to participate in cross-linking reactions .
Case Study 1: Cross-Coupling Efficiency
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions. The compound was shown to facilitate the formation of complex biaryl structures with high yields and selectivity under mild conditions. The research highlighted its stability compared to other boronic acid derivatives .
Research investigating the biological activity of this compound revealed its potential as an inhibitor for specific enzymes involved in metabolic pathways. The study utilized kinetic assays to evaluate the binding affinity and inhibition mechanism of this compound against target enzymes .
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form the desired product. This process involves the formation and cleavage of boron-carbon and carbon-carbon bonds, facilitated by the palladium catalyst .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity of boronate esters in cross-coupling reactions is influenced by substituents on the aromatic ring. Key analogs and their substituent effects include:
Key Findings :
Positional Isomerism and Steric Effects
The position of the boronate group on the benzoate ring significantly impacts steric accessibility:
- Para-substituted analogs (e.g., Methyl 4-(pinacol boronate)benzoate, ) exhibit minimal steric hindrance, enabling efficient coupling .
- Ortho-substituted analogs (e.g., Methyl 2-(pinacol boronate)benzoate, ) face steric challenges due to proximity to the ester group, reducing reaction yields .
- Meta-substituted target compound balances reactivity and steric effects, as seen in its use in Pd-catalyzed reactions (e.g., ) .
Physical and Spectral Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs (e.g., CF₃ or CH₃ derivatives) .
- NMR Characteristics : Distinct shifts are observed for substituents (e.g., -OH at δ 5.2–5.5 ppm in ¹H NMR; boronate ¹¹B NMR signals near δ 30 ppm) .
Biological Activity
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antibacterial and anticancer activities, supported by relevant data and case studies.
- Chemical Name: this compound
- CAS Number: 2026647-81-2
- Molecular Formula: C14H19BO5
- Molecular Weight: 278.11 g/mol
- Structure: The compound contains a benzoate moiety with a hydroxyl group and a boron-containing dioxaborolane substituent.
Antibacterial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds similar in structure have shown MIC values ranging from 0.5 to 8 μg/mL against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4–8 | MRSA |
| Compound B | 0.5–1.0 | Mycobacterium abscessus |
| Compound C | 1.0 | Vancomycin-resistant Enterococcus |
These findings suggest that this compound may possess similar antibacterial efficacy.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Notably:
- Cell Proliferation Inhibition: Similar compounds have been shown to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 values reported for these compounds range from 0.126 μM to higher concentrations depending on the specific analog .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound D | 0.126 | MDA-MB-231 |
| Compound E | 17.02 | MCF7 |
These results highlight the potential of this compound in targeting cancer cells while sparing normal cells.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of boron-containing compounds against MRSA. The results indicated that compounds with similar dioxaborolane structures exhibited significant inhibition of bacterial growth at low concentrations. The study concluded that these compounds could be further developed as novel antibacterial agents .
Case Study 2: Anticancer Properties
In a preclinical trial involving various cancer cell lines, a derivative of the compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. The study reported a significant reduction in tumor size in xenograft models treated with the compound compared to controls .
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting a halogenated benzoate precursor (e.g., methyl 4-bromo-3-hydroxybenzoate) with bis(pinacolato)diboron (B₂pin₂) using a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or KOAc) in solvents like 1,4-dioxane or DME at 80–100°C . For example, in a similar synthesis, methyl 4-bromo-3-methoxybenzoate yielded the boronate ester with 56–78% efficiency under these conditions . Key considerations include:
- Protecting groups : The hydroxyl group may require protection (e.g., methoxy) to prevent side reactions during coupling .
- Catalyst selection : Pd(dppf)Cl₂ is preferred for aryl halide activation due to its stability and efficiency in Suzuki-Miyaura reactions .
Advanced: How do steric and electronic effects of substituents influence the reactivity of this boronate ester in cross-coupling reactions?
Answer:
The meta-hydroxy and para-boronate ester groups create unique steric and electronic environments:
- Steric effects : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group imposes steric hindrance, potentially slowing transmetalation steps in cross-couplings. This can be mitigated by using bulky ligands (e.g., SPhos) to stabilize the Pd center .
- Electronic effects : The electron-withdrawing ester group at the 1-position and hydroxyl group at the 3-position may reduce electron density at the boronate, decreasing coupling efficiency. Optimizing base strength (e.g., Cs₂CO₃ for deprotonation) and solvent polarity (e.g., THF vs. DME) can enhance reactivity .
- Case study : In methyl 4-fluoro-2-(pinacolboronate)benzoate synthesis, electron-deficient aryl halides required higher temperatures (100°C) for coupling compared to electron-rich analogs .
Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and boronate incorporation. For example, the pinacol boronate group shows a singlet at ~1.3 ppm (12H, CH₃) in ¹H NMR . The ester carbonyl typically appears at ~165–170 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₄H₁₉BO₅: calc. 290.13) and detects impurities like deprotected hydroxy analogs .
- X-ray crystallography : Used to resolve structural ambiguities (e.g., boronate geometry). SHELX programs are widely employed for refinement .
Advanced: How can contradictory yield data in Suzuki-Miyaura reactions involving this compound be systematically analyzed?
Answer:
Yield discrepancies often arise from:
- Substrate purity : Trace moisture or oxygen degrades boronate esters. Ensure rigorous drying of solvents and substrates .
- Catalyst loading : Lower Pd(dppf)Cl₂ loading (<1 mol%) may reduce yields due to incomplete activation. Titrate catalyst (1–5 mol%) and monitor via TLC .
- Base selection : Na₂CO₃ (aqueous) vs. KOAc (anhydrous) impacts reaction homogeneity. For moisture-sensitive substrates, use KOAc in DME .
- Reaction monitoring : Employ ¹¹B NMR to track boronate consumption or byproduct formation (e.g., boronic acid) .
Basic: What are the primary applications of this compound in medicinal chemistry and materials science?
Answer:
- Pharmaceutical intermediates : Serves as a boronate handle for synthesizing kinase inhibitors (e.g., PIP5K inhibitors) via Suzuki couplings .
- Polymer/materials synthesis : Used in cross-coupling reactions to build conjugated systems (e.g., OLED materials) due to its stability and compatibility with Pd catalysts .
- Case study : Analogous pinacol boronates (e.g., methyl 5-nitro-2-(pinacolboronate)benzoate) are intermediates in antimalarial drug discovery .
Advanced: What strategies optimize the regioselective functionalization of this compound in multi-step syntheses?
Answer:
- Orthogonal protection : Temporarily protect the hydroxyl group with a silyl ether (e.g., TBS) to direct cross-couplings to the boronate .
- Directed C–H borylation : Use Ir or Rh catalysts to install additional boronate groups at specific positions (e.g., meta to existing substituents) .
- Reductive conditions : For late-stage deprotection, employ BCl₃ or TFA to cleave methoxy groups without affecting the boronate .
Basic: How should this compound be stored to ensure long-term stability?
Answer:
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .
- Stability monitoring : Periodically check via ¹H NMR for degradation (e.g., appearance of boronic acid peaks at ~7 ppm) .
Advanced: What computational methods support the rational design of derivatives based on this scaffold?
Answer:
- DFT calculations : Predict electronic effects of substituents on boronate reactivity (e.g., Fukui indices for electrophilic attack) .
- Molecular docking : Screen derivatives against target proteins (e.g., PI4KIIIB in antimalarial studies) to prioritize synthetic targets .
- Crystal structure prediction : Use programs like Mercury (CCDC) to model steric clashes in proposed derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
